molecular formula C23H14N4O5 B5201343 5-(3-nitrophenyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide

5-(3-nitrophenyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide

Cat. No. B5201343
M. Wt: 426.4 g/mol
InChI Key: NNZFUCAVUKEKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-nitrophenyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to possess various biochemical and physiological effects, which make it an interesting target for further investigation.

Mechanism of Action

The mechanism of action of 5-(3-nitrophenyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide is not fully understood. However, it has been proposed that this compound exerts its effects by modulating various signaling pathways. It induces apoptosis in cancer cells by activating caspase-3 and caspase-9. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB signaling pathway. It scavenges free radicals and inhibits lipid peroxidation by activating the Nrf2 signaling pathway.
Biochemical and Physiological Effects:
5-(3-nitrophenyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide has been found to possess various biochemical and physiological effects. Some of the effects are:
1. Induces apoptosis in cancer cells.
2. Inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
3. Scavenges free radicals and inhibits lipid peroxidation.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-nitrophenyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide in lab experiments are:
1. It possesses various biochemical and physiological effects, which make it an interesting target for further investigation.
2. It has been found to possess anticancer, anti-inflammatory, and antioxidant activity, which makes it a potential candidate for drug development.
The limitations of using 5-(3-nitrophenyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide in lab experiments are:
1. The mechanism of action of this compound is not fully understood.
2. Further studies are needed to determine the safety and efficacy of this compound.

Future Directions

There are several future directions for research on 5-(3-nitrophenyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide. Some of the directions are:
1. Further studies are needed to determine the mechanism of action of this compound.
2. Studies should be conducted to determine the safety and efficacy of this compound in animal models.
3. Further studies are needed to determine the potential of this compound as a drug candidate for cancer, inflammation, and oxidative stress-related diseases.
4. Studies should be conducted to determine the pharmacokinetics and pharmacodynamics of this compound.
5. Further studies are needed to determine the structure-activity relationship of this compound and its analogs.
Conclusion:
5-(3-nitrophenyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound possesses various biochemical and physiological effects, which make it an interesting target for further investigation. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to determine the potential of this compound as a drug candidate for cancer, inflammation, and oxidative stress-related diseases.

Synthesis Methods

The synthesis of 5-(3-nitrophenyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide involves several steps. The first step involves the reaction of 4-pyridinecarboxaldehyde and 2-aminophenol to form 2-(4-pyridinyl)-1,3-benzoxazole. The second step involves the reaction of 3-nitrobenzaldehyde and furfurylamine to form 5-(3-nitrophenyl)furan-2-carboxamide. The final step involves the reaction of the two intermediate compounds to form 5-(3-nitrophenyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide.

Scientific Research Applications

5-(3-nitrophenyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide has been studied for its potential applications in scientific research. This compound has been found to possess various biochemical and physiological effects, which make it an interesting target for further investigation. Some of the scientific research applications of this compound are:
1. Anticancer activity: This compound has been found to possess anticancer activity against various cancer cell lines. It induces apoptosis in cancer cells by activating caspase-3 and caspase-9.
2. Anti-inflammatory activity: This compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
3. Antioxidant activity: This compound has been found to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.

properties

IUPAC Name

5-(3-nitrophenyl)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N4O5/c28-22(21-7-6-19(31-21)15-2-1-3-17(12-15)27(29)30)25-16-4-5-20-18(13-16)26-23(32-20)14-8-10-24-11-9-14/h1-13H,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZFUCAVUKEKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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